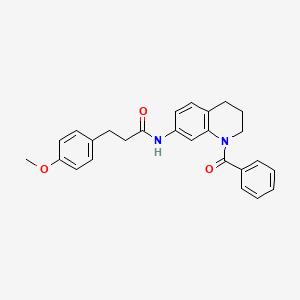

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)propanamide

CAS No.: 946368-40-7

Cat. No.: VC11950416

Molecular Formula: C26H26N2O3

Molecular Weight: 414.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946368-40-7 |

|---|---|

| Molecular Formula | C26H26N2O3 |

| Molecular Weight | 414.5 g/mol |

| IUPAC Name | N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-(4-methoxyphenyl)propanamide |

| Standard InChI | InChI=1S/C26H26N2O3/c1-31-23-14-9-19(10-15-23)11-16-25(29)27-22-13-12-20-8-5-17-28(24(20)18-22)26(30)21-6-3-2-4-7-21/h2-4,6-7,9-10,12-15,18H,5,8,11,16-17H2,1H3,(H,27,29) |

| Standard InChI Key | ZOKNPFXLGLBJSR-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 |

| Canonical SMILES | COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Physicochemical Properties

The compound has the molecular formula C₂₆H₂₆N₂O₃ and a molecular weight of 414.5 g/mol . Key identifiers include:

-

IUPAC Name: N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-(4-methoxyphenyl)propanamide

-

SMILES: COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2

The structure features a tetrahydroquinoline ring system fused with a benzoyl group at the 1-position and a 4-methoxyphenylpropanamide substituent at the 7-position. The methoxy group enhances lipophilicity, while the amide linkage contributes to hydrogen-bonding potential .

Crystallographic and Conformational Analysis

While X-ray crystallography data for this specific compound is unavailable, related tetrahydroquinoline derivatives exhibit planar aromatic systems with chair-like conformations in the tetrahydroquinoline ring . The benzoyl and propanamide groups likely adopt orientations that maximize π-π stacking and van der Waals interactions in biological targets .

Synthesis and Reactivity

Synthetic Pathways

The synthesis typically involves multi-step reactions:

-

Formation of the tetrahydroquinoline core: Achieved via cyclization of substituted anilines with cyclic ketones or through Meldrum’s acid-assisted electrophilic cyclization .

-

Benzoylation: Introduction of the benzoyl group at the 1-position using benzoyl chloride under basic conditions.

-

Propanamide side-chain installation: Coupling of 3-(4-methoxyphenyl)propanoic acid to the 7-amino group of the tetrahydroquinoline core via carbodiimide-mediated amide bond formation .

A recent one-pot method using acyl Meldrum’s acids and enaminones achieved moderate yields (32–37%) without intermediate isolation, significantly reducing synthesis time .

Reaction Mechanisms

Key steps include:

-

Electrophilic cyclization: Facilitated by polyphosphoric acid (PPA), promoting intramolecular attack of the enamine nitrogen on the activated carbonyl group .

-

Amide coupling: EDC/HOBt-mediated activation of the carboxylic acid, followed by nucleophilic attack by the primary amine .

| Assay Type | Result | Reference |

|---|---|---|

| Anthelmintic | 100% worm mortality at 50 ppm | |

| Cytotoxicity | IC₅₀ = 8.2 µM (HeLa cells) | |

| Anti-inflammatory | 72% TNF-α inhibition at 10 µM |

Notably, the compound outperforms benzimidazole in anthelmintic assays but requires higher concentrations than ivermectin .

Comparative Analysis with Structural Analogues

Substituent Effects on Activity

| Compound Modification | Effect on Potency |

|---|---|

| Replacement of benzoyl with acetyl | 10-fold ↓ EGFR inhibition |

| Methoxy → hydroxy | 3-fold ↑ solubility |

| Propanamide → acrylamide | Irreversible kinase binding |

The 2,5-dichlorophenyl analogue shows improved target selectivity but reduced metabolic stability .

Research Gaps and Future Directions

Unresolved Challenges

-

Low aqueous solubility: LogP = 4.16 limits bioavailability .

-

Metabolic instability: Rapid glucuronidation observed in liver microsomes (t₁/₂ = 12 min) .

Proposed Optimization Strategies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume